molecular formula C62H78N16O9 B114280 Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- CAS No. 142824-94-0

Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)-

Cat. No. B114280
CAS RN: 142824-94-0
M. Wt: 1191.4 g/mol
InChI Key: UTQOEYKHLSITGO-KETCIOGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- is a peptide compound that has gained attention in scientific research due to its potential applications in cancer treatment and diagnosis. This peptide is a derivative of bombesin, a neuropeptide that is found in the central nervous system and gastrointestinal tract of mammals. Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- involves binding to the GRPR, which is a G-protein-coupled receptor. Upon binding, the receptor activates various signaling pathways that lead to the proliferation, migration, and survival of cancer cells. By targeting this receptor, Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- can inhibit these pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The peptide has also been shown to have low toxicity and high specificity for cancer cells. However, further studies are needed to determine the long-term effects and safety of Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)-.

Advantages and Limitations for Lab Experiments

The advantages of using Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- in lab experiments include its high specificity for cancer cells, low toxicity, and potential for targeted drug delivery and imaging. The limitations include the need for further studies to determine its long-term effects and safety, as well as the potential for off-target effects.

Future Directions

For research on Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- include the development of more efficient synthesis methods and the optimization of labeling techniques for targeted drug delivery and imaging. Further studies are also needed to determine the long-term effects and safety of the peptide and to explore its potential applications in other areas, such as neurobiology and inflammation.

Synthesis Methods

Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, while in solution-phase peptide synthesis, the peptide is synthesized in solution. The synthesis of Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- involves the incorporation of various amino acids and modifications, such as tpi(6)-leu(13)-psi(CH2N)-tpi(14)-, which is a modification of the natural bombesin peptide.

Scientific Research Applications

Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has been studied extensively for its potential applications in cancer treatment and diagnosis. The peptide has been shown to bind to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various types of cancer, including prostate, breast, and lung cancer. This binding affinity can be utilized for targeted drug delivery and imaging of cancer cells. Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has also been studied for its potential use in radiotherapy, where it can be labeled with radioactive isotopes and used to selectively target cancer cells.

properties

CAS RN

142824-94-0

Molecular Formula

C62H78N16O9

Molecular Weight

1191.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[1-(3-carbamoyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide

InChI

InChI=1S/C62H78N16O9/c1-32(2)20-37(29-78-30-51-42(24-52(78)56(64)81)40-14-8-11-17-45(40)73-51)71-49(22-36-26-65-31-69-36)61(86)76-54(80)28-68-62(87)55(33(3)4)77-57(82)34(5)70-60(85)48(21-35-25-66-43-15-9-6-12-38(35)43)75-58(83)46(18-19-53(63)79)74-59(84)47-23-41-39-13-7-10-16-44(39)72-50(41)27-67-47/h6-17,25-26,31-34,37,46-49,52,55,66-67,71-73H,18-24,27-30H2,1-5H3,(H2,63,79)(H2,64,81)(H,65,69)(H,68,87)(H,70,85)(H,74,84)(H,75,83)(H,77,82)(H,76,80,86)/t34-,37?,46-,47?,48-,49-,52?,55-/m0/s1

InChI Key

UTQOEYKHLSITGO-KETCIOGWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)NC(CC(C)C)CN2CC3=C(CC2C(=O)N)C4=CC=CC=C4N3)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)N)NC(=O)C7CC8=C(CN7)NC9=CC=CC=C89

SMILES

CC(C)CC(CN1CC2=C(CC1C(=O)N)C3=CC=CC=C3N2)NC(CC4=CN=CN4)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)NC(=O)C7CC8=C(CN7)NC9=CC=CC=C89

Canonical SMILES

CC(C)CC(CN1CC2=C(CC1C(=O)N)C3=CC=CC=C3N2)NC(CC4=CN=CN4)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)NC(=O)C7CC8=C(CN7)NC9=CC=CC=C89

synonyms

ombesin(6-14), Tpi(6)-Leu(13)-psi(CH2N)-Tpi(14)-
RC 3440
RC-3440
Tpi(6)-Leu(13)-psi(CH2N)-Tpi(14)-bombesin (6-14)

Origin of Product

United States

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